Cas no 1179382-89-8 (1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide)

1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
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- 1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- 1-ethyl-N-[(4-methoxyphenyl)methyl]-3,5-dimethyl-pyrazole-4-sulfonamide
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- インチ: 1S/C15H21N3O3S/c1-5-18-12(3)15(11(2)17-18)22(19,20)16-10-13-6-8-14(21-4)9-7-13/h6-9,16H,5,10H2,1-4H3
- InChIKey: SSRVUKCLNRLCLK-UHFFFAOYSA-N
- SMILES: S(C1C(C)=NN(CC)C=1C)(NCC1C=CC(=CC=1)OC)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 443
- XLogP3: 1.8
- トポロジー分子極性表面積: 81.6
1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM487627-1g |
1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
1179382-89-8 | 97% | 1g |
$480 | 2023-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD607114-1g |
1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
1179382-89-8 | 97% | 1g |
¥3367.0 | 2023-04-05 |
1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamideに関する追加情報
Comprehensive Overview of 1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 1179382-89-8)
The compound 1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 1179382-89-8) is a specialized sulfonamide derivative with a unique molecular structure, combining a pyrazole core with a methoxybenzyl substituent. This structure grants it distinct chemical properties, making it a subject of interest in pharmaceutical and agrochemical research. Its CAS number 1179382-89-8 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in scientific literature and databases.
In recent years, the demand for sulfonamide-based compounds has surged due to their versatility in drug discovery and material science. 1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is no exception, with studies highlighting its potential as a bioactive scaffold for designing novel therapeutics. Researchers are particularly intrigued by its structural flexibility, which allows for modifications to enhance solubility, stability, and target specificity. This aligns with the growing trend of structure-activity relationship (SAR) studies in medicinal chemistry.
The pyrazole moiety in this compound is a key feature, as pyrazoles are known for their heterocyclic diversity and applications in enzyme inhibition. Coupled with the sulfonamide group, this molecule exhibits potential interactions with biological targets such as carbonic anhydrases or kinases, which are hot topics in cancer and metabolic disorder research. Users searching for "pyrazole sulfonamide applications" or "CAS 1179382-89-8 uses" will find this compound relevant to cutting-edge developments.
From a synthetic perspective, 1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is synthesized via multi-step organic reactions, often involving N-alkylation and sulfonylation techniques. Its methoxybenzyl group contributes to improved lipophilicity, a property highly sought after in central nervous system (CNS) drug design. This addresses frequent queries like "how to modify sulfonamides for better bioavailability" or "role of methoxy groups in drug molecules."
Environmental and green chemistry considerations are also pertinent. As industries shift toward sustainable practices, the synthesis of 1179382-89-8 is being optimized to reduce hazardous byproducts. Searches for "eco-friendly sulfonamide synthesis" reflect this trend, positioning the compound as a candidate for green pharmaceutical intermediates.
In summary, 1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 1179382-89-8) exemplifies innovation in heterocyclic chemistry, bridging gaps between academic research and industrial applications. Its relevance to drug development, material science, and sustainable chemistry ensures it remains a focal point for future scientific inquiries.
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